![molecular formula C4H4F3IO B6593623 4,4,4-Trifluoro-2-iodobut-2-en-1-ol CAS No. 674-35-1](/img/structure/B6593623.png)
4,4,4-Trifluoro-2-iodobut-2-en-1-ol
Overview
Description
4,4,4-Trifluoro-2-iodobut-2-en-1-ol is a chemical compound with the molecular formula C4H4F3IO . It has a molecular weight of 251.97 . The IUPAC name for this compound is (2Z)-4,4,4-trifluoro-2-iodo-2-buten-1-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H4F3IO/c5-4(6,7)1-3(8)2-9/h1,9H,2H2/b3-1- . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The boiling point of this compound is 75/10 Torr . The compound has a density of 2.076 .Scientific Research Applications
Synthesis and Chemical Reactions
Preparation and Catalyzed Reactions : Qing and Zhang (1997) demonstrated the preparation of Ethyl 3-iodo-4,4,4-trifluoro-2(Z)-butenoate from ethyl 4,4,4-trifluoro-2-butynote and its subsequent reaction with terminal alkynes through Sonogashira reaction, producing en-4-ynoic acid derivatives containing a trifluoromethyl group (Qing & Zhang, 1997).
Base-promoted Isomerization : Hamada, Kawasaki-Takasuka, and Yamazaki (2017) extended their previous work on 1,3-proton shift of 4,4,4-trifluorobut-2-yn-1-ols to 4,4,4-trifluorobut-2-en-1-ol, demonstrating isomerization under metal-free conditions to produce saturated ketones in high yields, maintaining high stereoselectivity (Hamada, Kawasaki-Takasuka, & Yamazaki, 2017).
Synthesis of Analogues and Derivatives : Thibonnet, Prié, Abarbri, Duchěne, and Parrain (1999) achieved stereoselective construction of ethyl (13E)-trifluoromethylretinoate through Stille reactions using (E)-1,2-bis(tributylstannyl)ethene and ethyl (Z)-4,4,4-trifluoro-3-iodobut-2-enoate (Thibonnet et al., 1999).
Application in Organic Chemistry
Synthesis in Organic Chemistry : Zhang, Zhao, and Lu (2007) utilized 4,4,4-trifluorobut-2-en-1-ols for the synthesis of 3,3,3-trifluoroprop-1-en-2-yl-substituted furans, employing palladium-catalyzed cyclization-isomerization (Zhang, Zhao, & Lu, 2007).
NMR Probes in Nucleic Acid Research : Barhate, Čekan, Drobny, and Sigurdsson (2008) prepared a nucleoside with a perfluorinated tert-butyl group using a Sonogashira coupling of 5-iodo-2'-deoxyuridine with 4,4,4-trifluoro-3,3-bis(trifluoromethyl)-1-butyne. This nucleoside serves as a sensitive NMR probe in studying nucleic acid conformation (Barhate et al., 2008).
Preparation of Optically Active CF3-Containing Quaternary Carbon Centers : Kimura, Yamazaki, Kitazume, and Kubota (2004) reported the use of phosphates from 3-substituted 4,4,4-trifluorobut-2-en-1-ols for constructing CF3-containing quaternary carbon centers, using Cu(I)-catalyzed Grignard reactions (Kimura, Yamazaki, Kitazume, & Kubota, 2004).
Trifluoromethylated Arylhydrazones Synthesis : Jiang and Zhu (2008) prepared a series of trifluoromethyl-containing arylhydrazones by azo-coupling of (E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one with different aromatic diazonium salts (Jiang & Zhu, 2008).
Safety and Hazards
properties
IUPAC Name |
(Z)-4,4,4-trifluoro-2-iodobut-2-en-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3IO/c5-4(6,7)1-3(8)2-9/h1,9H,2H2/b3-1- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZCFFDZPLSYCR-IWQZZHSRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=CC(F)(F)F)I)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C(=C/C(F)(F)F)/I)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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